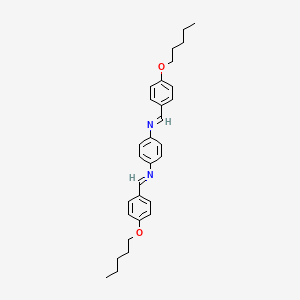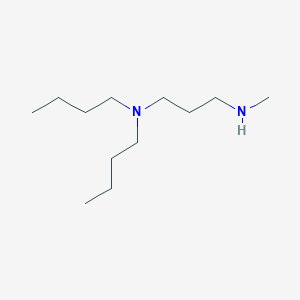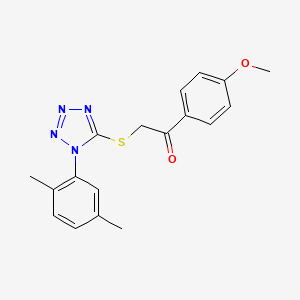
1,1'-(4-Chlorobut-1-ene-1,1-diyl)dicyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(4-Chlorobut-1-ene-1,1-diyl)dicyclopropane is an organic compound with a unique structure that includes a chlorinated butene moiety and two cyclopropane rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Chlorobut-1-ene-1,1-diyl)dicyclopropane typically involves the reaction of 4-chlorobut-1-ene with cyclopropane derivatives under specific conditions. One common method involves the use of a Grignard reagent, where 4-chlorobut-1-ene is reacted with cyclopropylmagnesium bromide in the presence of a catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
1,1’-(4-Chlorobut-1-ene-1,1-diyl)dicyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Major Products
Substitution: Products depend on the nucleophile used, such as alcohols or amines.
Oxidation: Products can include carboxylic acids or ketones.
Reduction: Products are typically alkanes or alkenes.
科学的研究の応用
1,1’-(4-Chlorobut-1-ene-1,1-diyl)dicyclopropane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of new materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Medicinal Chemistry: Explored for its potential as a building block in the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of 1,1’-(4-Chlorobut-1-ene-1,1-diyl)dicyclopropane involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by other nucleophiles. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products.
類似化合物との比較
Similar Compounds
4-Chlorobut-1-ene: A simpler compound with similar reactivity but lacking the cyclopropane rings.
1,1’-(4-Chloro-1-butene-1,1-diyl)bis(4-methylbenzene): A compound with a similar chlorobutene moiety but different substituents.
Uniqueness
1,1’-(4-Chlorobut-1-ene-1,1-diyl)dicyclopropane is unique due to the presence of two cyclopropane rings, which impart distinct chemical and physical properties. These rings can influence the reactivity and stability of the compound, making it valuable for specific applications in organic synthesis and materials science.
特性
CAS番号 |
7515-69-7 |
|---|---|
分子式 |
C10H15Cl |
分子量 |
170.68 g/mol |
IUPAC名 |
(4-chloro-1-cyclopropylbut-1-enyl)cyclopropane |
InChI |
InChI=1S/C10H15Cl/c11-7-1-2-10(8-3-4-8)9-5-6-9/h2,8-9H,1,3-7H2 |
InChIキー |
VZHMUSDBQCLUNB-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=CCCCl)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-benzyl-1-piperazinyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11964013.png)
![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-chloroacetamide](/img/structure/B11964015.png)

![(5Z)-3-butyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964025.png)

![N'-[(E)-(4-propoxyphenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11964037.png)



![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11964063.png)
![4-(4-Benzylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11964068.png)

![(1E)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B11964075.png)

